molecular formula C18H18Cl2FN3O B2772307 N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 890603-48-2

N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2772307
CAS No.: 890603-48-2
M. Wt: 382.26
InChI Key: TYMYRHHGPOPSPA-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2FN3O/c19-13-1-6-16(20)17(11-13)22-18(25)12-23-7-9-24(10-8-23)15-4-2-14(21)3-5-15/h1-6,11H,7-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMYRHHGPOPSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

    Substitution Reactions:

    Acylation: The final step involves the acylation of the piperazine derivative with 2,5-dichlorophenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to remove halogen atoms or reduce the acetamide group.

    Substitution: Halogen atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dehalogenated or reduced acetamide derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Properties

N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has been investigated for its potential pharmacological properties:

  • Antidepressant and Anxiolytic Effects : Similar compounds have shown promise in enhancing serotonin and norepinephrine levels in the brain, which are critical for mood regulation. Research indicates that this compound may act as a selective ligand for sigma receptors, implicated in various neurological processes .
  • Anticonvulsant Activity : Studies have evaluated derivatives of this compound for their anticonvulsant properties in animal models. For instance, modifications to the piperazine structure have been linked to increased efficacy against seizures .

Industrial Applications

In industrial settings, this compound can serve as a versatile building block for synthesizing more complex molecules. Its unique structure makes it suitable for various applications in specialty chemicals and materials development.

Case Studies

  • Anticonvulsant Activity Study : A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives to evaluate their anticonvulsant effects. The results indicated that certain modifications led to enhanced protective effects against seizures in animal models .
  • Pharmacological Evaluation : Research on related piperazine derivatives has demonstrated anti-dopaminergic and anti-serotonergic activities in behavioral models, suggesting potential applications in treating psychiatric disorders .

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction pathways and producing therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dichlorophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
  • N-(2,5-dichlorophenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]acetamide
  • N-(2,5-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide

Uniqueness

N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which may confer distinct pharmacological properties compared to its analogs. The fluorine atom can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Biological Activity

N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H19Cl2FN2O, with a molecular weight of approximately 396.29 g/mol. Its structural features include:

  • Dichlorophenyl group : Contributes to lipophilicity and biological activity.
  • Piperazine moiety : Often associated with psychoactive properties and receptor binding capabilities.
  • Acetamide functional group : Enhances solubility and bioavailability.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The presence of both the dichlorophenyl and fluorophenyl groups is critical for enhancing antibacterial activity.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μg/mL)Target Organism
This compoundTBDMRSA
Piperazine derivative A2S. aureus
Piperazine derivative B4E. faecium

Anticancer Activity

Preliminary studies have suggested anticancer properties against various cell lines. For example, compounds structurally related to this compound have demonstrated cytotoxic effects on Caco-2 (colorectal cancer) cells.

Table 2: Anticancer Activity Data

CompoundCell LineViability (%)IC50 (μM)
This compoundCaco-239.8TBD
Related compound XA54931.9TBD
Related compound YCaco-220.6TBD

The mechanism by which this compound exerts its biological effects may involve:

  • Receptor Binding : Interaction with serotonin receptors (5-HT) due to the piperazine structure.
  • Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study published in MDPI highlighted that derivatives with similar substitutions exhibited potent activity against resistant bacterial strains, suggesting that modifications to the piperazine ring could enhance efficacy against MRSA .
  • Anticancer Research : Research focusing on piperazine derivatives indicated that certain structural modifications could lead to increased cytotoxicity against colorectal cancer cells .
  • Pharmacological Review : A comprehensive review outlined various bioactive compounds containing piperazine moieties and their therapeutic potentials across a range of diseases, including cancer and infections .

Q & A

Basic: What are the standard synthetic protocols for preparing N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a substituted acetamide precursor with a fluorophenylpiperazine derivative. Key steps include:

  • Reagent Selection : Use acetic anhydride or carbodiimides (e.g., EDC) as coupling agents, as seen in analogous N-arylacetamide syntheses .
  • Temperature Control : Reflux conditions (e.g., 80–100°C) are often required to activate the amide bond formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) or ethanol are preferred for solubility and stability .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol ensures high purity .
    Optimization Tip : Employ statistical design of experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and minimize trial-and-error approaches .

Basic: What analytical techniques are essential for characterizing this compound’s structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions, with expected peaks for dichlorophenyl (δ 7.2–7.8 ppm), fluorophenyl (δ 6.8–7.4 ppm), and piperazine protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₉H₁₇Cl₂FN₃O: ~412.07 g/mol) .
  • X-ray Crystallography : Resolves stereoelectronic effects, such as torsional angles between aromatic rings and hydrogen-bonding networks (e.g., C–H⋯O interactions) .
  • HPLC-PDA : Quantifies purity (>95%) and detects trace impurities .

Advanced: How can computational modeling predict this compound’s reactivity and interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the fluorophenyl group’s electron-withdrawing effect may enhance piperazine’s basicity .
  • Molecular Docking : Simulates binding to receptors (e.g., serotonin or dopamine receptors) using software like AutoDock Vina. The piperazine moiety’s conformation is critical for ligand-receptor complementarity .
  • MD Simulations : Assess stability of protein-ligand complexes over time (e.g., RMSD < 2 Å over 100 ns) .
    Validation : Cross-reference computational results with experimental SAR data, such as substituent effects on receptor affinity .

Advanced: What strategies resolve contradictions between experimental and computational data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Multi-Technique Validation : If docking predicts high affinity but in vitro assays show weak activity, confirm compound purity (HPLC) and solubility (logP calculations) .
  • Crystallographic Analysis : Resolve ambiguities in substituent orientation (e.g., dihedral angles between dichlorophenyl and piperazine rings) using single-crystal X-ray data .
  • Free-Energy Perturbation (FEP) : Quantifies binding energy discrepancies by simulating mutations in target proteins .

Basic: How is the compound’s potential biological activity evaluated in preclinical research?

Methodological Answer:

  • In Vitro Assays :
    • Receptor Binding : Radioligand displacement assays (e.g., 5-HT₁A or D₂ receptors) using tritiated ligands .
    • Enzyme Inhibition : Measure IC₅₀ values via fluorometric/colorimetric readouts (e.g., acetylcholinesterase inhibition) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative effects .
  • ADME Profiling : Microsomal stability (CYP450 isoforms) and Caco-2 permeability predict pharmacokinetics .

Advanced: What methodologies elucidate the mechanism of action for this compound’s neuropharmacological effects?

Methodological Answer:

  • Electrophysiology : Patch-clamp recordings on neuronal cells quantify ion channel modulation (e.g., K⁺ or Ca²⁺ currents) .
  • Western Blotting : Detect downstream signaling proteins (e.g., phosphorylated ERK or CREB) after compound exposure .
  • Behavioral Studies : Rodent models (e.g., forced swim test for antidepressant activity) correlate in vivo efficacy with receptor occupancy .

Basic: What are the critical stability considerations for storing and handling this compound?

Methodological Answer:

  • Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the acetamide group .
  • Light Sensitivity : Protect from UV exposure due to the fluorophenyl chromophore; confirm stability via accelerated degradation studies (40°C/75% RH for 1 month) .
  • Solvent Compatibility : Avoid DMSO if prolonged storage is required, as it may promote decomposition .

Advanced: How can crystallography-guided synthesis improve yield and polymorph control?

Methodological Answer:

  • Polymorph Screening : Use solvent/antisolvent combinations (e.g., ethanol/water) to isolate thermodynamically stable forms .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H⋯O) to rationalize packing motifs and crystallization solvents .
  • Seeding Techniques : Introduce pre-formed crystals to control nucleation and reduce amorphous byproducts .

Advanced: What in silico tools are effective for predicting metabolic pathways and toxicity?

Methodological Answer:

  • CYP450 Metabolism Prediction : Use StarDrop or Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., piperazine N-oxidation) .
  • Pro-Tox II : Estimates hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups are flagged) .
  • Metabolite Identification : LC-MS/MS with isotopic labeling tracks Phase I/II metabolites in microsomal incubations .

Basic: What safety protocols are recommended for laboratory-scale synthesis?

Methodological Answer:

  • Hazard Assessment : Review SDS for dichlorophenyl intermediates (skin irritants) and fluorophenyl derivatives (potential endocrine disruptors) .
  • Engineering Controls : Use fume hoods for reactions involving volatile solvents (e.g., acetic anhydride) .
  • Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before aqueous disposal .

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